Melavoid

Description

Properties

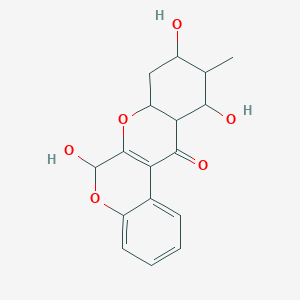

Molecular Formula |

C17H18O6 |

|---|---|

Molecular Weight |

318.32 g/mol |

IUPAC Name |

6,9,11-trihydroxy-10-methyl-7a,8,9,10,11,11a-hexahydro-6H-chromeno[3,4-b]chromen-12-one |

InChI |

InChI=1S/C17H18O6/c1-7-9(18)6-11-13(14(7)19)15(20)12-8-4-2-3-5-10(8)23-17(21)16(12)22-11/h2-5,7,9,11,13-14,17-19,21H,6H2,1H3 |

InChI Key |

NNVSBIHFVPNXCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CC2C(C1O)C(=O)C3=C(O2)C(OC4=CC=CC=C43)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Boeravinone B as a Natural PPARγ Agonist in Skin Cells: An In-depth Technical Guide

Despite a comprehensive search of available scientific literature, there is currently no direct evidence to support the claim that Boeravinone B acts as a natural peroxisome proliferator-activated receptor-gamma (PPARγ) agonist in skin cells. This technical guide, therefore, addresses the current state of research on Boeravinone B and PPARγ independently, highlighting the lack of a scientifically established link between the two in the context of dermatology.

Boeravinone B: A Natural Compound with Diverse Bioactivities

Boeravinone B is a rotenoid, a class of natural compounds, isolated from the plant Boerhavia diffusa. Existing research has primarily focused on its anti-inflammatory, antioxidant, and anti-cancer properties in various biological systems. Studies have explored its mechanisms of action in different cell types, including its influence on signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are crucial in inflammation and cell proliferation. However, none of the available studies have investigated or established a direct interaction between Boeravinone B and the PPARγ receptor.

PPARγ: A Key Regulator of Skin Homeostasis

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a well-characterized nuclear receptor that plays a pivotal role in the regulation of numerous physiological processes in the skin. It is expressed in various skin cells, including keratinocytes, sebocytes, and immune cells.

Functions of PPARγ in the Skin

Activation of PPARγ in skin cells is known to:

-

Promote Keratinocyte Differentiation: PPARγ activation contributes to the terminal differentiation of keratinocytes, a crucial process for the formation of a healthy skin barrier.

-

Regulate Sebaceous Gland Function: It is involved in the control of sebum production by influencing the differentiation and lipid metabolism of sebocytes.

-

Modulate Inflammation: PPARγ has potent anti-inflammatory effects in the skin by inhibiting the expression of pro-inflammatory cytokines and mediators.

-

Improve Skin Barrier Function: By regulating lipid synthesis and keratinocyte differentiation, PPARγ helps to maintain the integrity and function of the epidermal barrier.

PPARγ Agonists in Dermatology

Given its significant roles in skin health, PPARγ has become an attractive therapeutic target for various dermatological conditions. Both natural and synthetic PPARγ agonists have been investigated for their potential in treating diseases such as psoriasis, atopic dermatitis, and acne vulgaris.

The Missing Link: Boeravinone B and PPARγ Activation in Skin Cells

While the individual properties of Boeravinone B and the functions of PPARγ in the skin are subjects of scientific investigation, there is a significant gap in the literature connecting these two areas. To establish Boeravinone B as a natural PPARγ agonist in skin cells, specific experimental evidence is required.

Necessary Experimental Validation

A comprehensive investigation to validate this hypothesis would necessitate the following experimental approaches:

-

PPARγ Binding Assays: To determine if Boeravinone B directly binds to the PPARγ receptor and to quantify its binding affinity.

-

PPARγ Transactivation Assays: To measure the ability of Boeravinone B to activate the transcriptional activity of PPARγ in a cellular context, preferably in human keratinocytes or other relevant skin cells.

-

Gene Expression Analysis: To assess the effect of Boeravinone B on the expression of known PPARγ target genes in skin cells. This would involve quantifying the mRNA levels of genes such as those involved in lipid metabolism (e.g., CD36, FABP4) and keratinocyte differentiation.

-

Functional Assays in Skin Models: To evaluate the physiological effects of Boeravinone B on skin cell functions that are known to be regulated by PPARγ, such as keratinocyte differentiation, lipid production, and inflammatory responses, using in vitro skin models or animal studies.

Conclusion

In Vitro Tyrosinase Inhibition Activity of Boerhaavia diffusa Root Extract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boerhaavia diffusa, a plant with a rich history in traditional medicine, has been noted for its diverse pharmacological properties, largely attributed to its rich phytochemical composition, including flavonoids and phenols. These classes of compounds are known to be potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Hyperpigmentation disorders, affecting a significant portion of the global population, are often linked to the overactivity of tyrosinase. Consequently, the investigation of natural tyrosinase inhibitors is a burgeoning area of research in dermatology and cosmetology. This technical guide outlines a comprehensive framework for evaluating the in vitro tyrosinase inhibitory potential of Boerhaavia diffusa root extract. While direct studies on the tyrosinase inhibitory activity of Boerhaavia diffusa root extract are not extensively documented in publicly available literature, this document provides a detailed methodology, data presentation structure, and relevant biological pathways to guide researchers in such an investigation. The protocols and data tables presented herein are based on established standards for tyrosinase inhibition assays and serve as a template for conducting and presenting research in this area.

Introduction

Melanin, the primary determinant of skin, hair, and eye color, is produced through a process called melanogenesis.[1][2] The enzyme tyrosinase (EC 1.14.18.1) plays a rate-limiting role in this pathway by catalyzing the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Overproduction of melanin can lead to various hyperpigmentary disorders such as melasma and age spots.[3] Therefore, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[2]

Boerhaavia diffusa Linn. (Nyctaginaceae), commonly known as 'Punarnava', is a perennial herb widely distributed in tropical and subtropical regions.[4] Its root extracts are known to contain a variety of phytochemicals, including alkaloids, flavonoids, and phenolic compounds.[5] Given that many phenolic and flavonoid compounds have demonstrated tyrosinase inhibitory activity, it is hypothesized that the root extract of Boerhaavia diffusa may also possess this property.[6]

This guide provides a detailed protocol for the preparation of Boerhaavia diffusa root extract and the subsequent in vitro evaluation of its tyrosinase inhibitory activity.

Experimental Protocols

Preparation of Boerhaavia diffusa Root Extract

A standardized protocol for the preparation of the plant extract is crucial for the reproducibility of results.

2.1.1. Materials

-

Fresh or dried roots of Boerhaavia diffusa

-

Methanol (B129727) (or other solvents like ethanol (B145695) or water)

-

Waring blender or grinder

-

Maceration vessel

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

-

Lyophilizer (optional)

2.1.2. Protocol

-

Collection and Authentication: Collect fresh, healthy roots of Boerhaavia diffusa. The plant material should be authenticated by a qualified botanist.

-

Cleaning and Drying: Thoroughly wash the roots to remove any soil and debris. Shade-dry the roots at room temperature until they are brittle.

-

Pulverization: Grind the dried roots into a coarse powder using a waring blender or grinder.

-

Extraction:

-

Weigh 100 g of the powdered root material.

-

Macerate the powder in 500 mL of methanol in a sealed container for 72 hours at room temperature with occasional shaking.

-

-

Filtration: Filter the extract through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the methanol.

-

Drying: Dry the concentrated extract in a desiccator or using a lyophilizer to obtain a solid powder.

-

Storage: Store the dried extract in an airtight container at 4°C, protected from light.

In Vitro Mushroom Tyrosinase Inhibition Assay

The most common method for screening tyrosinase inhibitors utilizes mushroom tyrosinase due to its commercial availability and high activity.[7][8]

2.2.1. Reagents and Materials

-

Mushroom Tyrosinase (EC 1.14.18.1) from Agaricus bisporus

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Boerhaavia diffusa root extract

-

Kojic acid (positive control)

-

Sodium phosphate (B84403) buffer (0.1 M, pH 6.8)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader

2.2.2. Preparation of Solutions

-

Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve the desired pH.

-

Mushroom Tyrosinase Solution (1000 U/mL): Dissolve mushroom tyrosinase in cold phosphate buffer. Prepare this solution fresh before use.

-

L-DOPA Solution (2.5 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh as it is susceptible to auto-oxidation.

-

Boerhaavia diffusa Root Extract Stock Solution (e.g., 10 mg/mL): Dissolve the dried extract in DMSO.

-

Kojic Acid Stock Solution (e.g., 1 mg/mL): Dissolve kojic acid in distilled water or DMSO.

2.2.3. Assay Protocol

-

Prepare dilutions: Prepare a series of dilutions of the Boerhaavia diffusa root extract and kojic acid in phosphate buffer from their respective stock solutions.

-

Assay Mixture Preparation: In a 96-well microplate, add the following to each well:

-

40 µL of phosphate buffer (0.1 M, pH 6.8)

-

20 µL of the test sample (Boerhaavia diffusa extract dilution) or positive control (kojic acid dilution) or vehicle (DMSO for the control).

-

20 µL of mushroom tyrosinase solution (1000 U/mL).

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.[9]

-

Reaction Initiation: Add 20 µL of L-DOPA solution (2.5 mM) to all wells to start the reaction.[9]

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings at regular intervals (e.g., every 1-2 minutes) for a total of 20-30 minutes to monitor the formation of dopachrome.[7][10]

-

Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control = Absorbance of the control reaction (with vehicle instead of the extract)

-

A_sample = Absorbance of the reaction with the Boerhaavia diffusa extract

-

-

IC50 Determination: The IC50 value (the concentration of the extract that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the different concentrations of the extract.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Tyrosinase Inhibitory Activity of Boerhaavia diffusa Root Extract (Illustrative Data)

| Concentration (µg/mL) | % Inhibition (Mean ± SD) |

| 10 | 15.2 ± 1.8 |

| 25 | 32.5 ± 2.5 |

| 50 | 48.9 ± 3.1 |

| 100 | 65.7 ± 4.2 |

| 250 | 82.1 ± 3.9 |

| Kojic Acid (50 µg/mL) | 95.4 ± 1.5 |

| IC50 (µg/mL) | 52.3 |

Data are presented as mean ± standard deviation of three independent experiments. This is illustrative data as no specific experimental results for Boerhaavia diffusa root extract were found in the searched literature.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the in vitro tyrosinase inhibition assay.

Caption: Workflow for evaluating the in vitro tyrosinase inhibitory activity of Boerhaavia diffusa root extract.

Melanogenesis Signaling Pathway

The production of melanin is regulated by a complex signaling cascade. Tyrosinase is a central enzyme in this pathway.

Caption: Simplified overview of the melanogenesis signaling pathway and the potential inhibitory action of Boerhaavia diffusa root extract on the tyrosinase enzyme.

Conclusion

While the existing scientific literature provides a strong rationale for investigating the tyrosinase inhibitory potential of Boerhaavia diffusa root extract due to its rich phytochemical content, specific experimental data is currently lacking. This technical guide provides a robust framework for researchers to systematically evaluate this potential. The detailed protocols for extract preparation and the in vitro tyrosinase inhibition assay, along with templates for data presentation and visualization of the relevant biological pathways, are intended to facilitate high-quality, reproducible research in this area. Further studies are warranted to isolate and characterize the specific bioactive compounds from Boerhaavia diffusa root extract that may be responsible for tyrosinase inhibition and to explore their potential applications in the fields of dermatology and cosmetology.

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Phytochemical screening and in vitro bioactivities of the extracts of aerial part of Boerhavia diffusa Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. innspub.net [innspub.net]

- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijsr.in [ijsr.in]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Melavoid™: A Technical Guide to its Effects on Melanocyte Dendricity and Melanin Transfer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Melavoid™, a cosmetic ingredient derived from the root extract of Boerhavia diffusa. It focuses on its mechanism of action related to the modulation of melanocyte dendricity and the subsequent impact on melanin (B1238610) transfer to keratinocytes. This document synthesizes available in-vitro and in-vivo data, details relevant experimental protocols for scientific investigation, and visualizes the proposed signaling pathways.

Introduction

Skin pigmentation is a complex process primarily regulated by melanocytes, specialized cells that produce melanin within organelles called melanosomes. The transfer of these melanosomes to surrounding keratinocytes is a critical step in determining skin tone and the appearance of hyperpigmentation.[1][2] Melanocyte morphology, particularly the formation and extension of dendrites, plays a crucial role in the efficiency of this transfer.[3][4] this compound™, a standardized extract of Boerhavia diffusa root, has been developed as a skin lightening agent that acts on the initial mechanisms of pigmentation.[5][6][7][8] This guide explores the scientific basis for this compound's effects on melanocyte dendricity and melanin transfer.

Mechanism of Action

This compound™'s primary mechanism of action is attributed to its active components, boeravinones, which are believed to act as natural agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[9][10] PPARγ is a nuclear receptor that plays a significant role in regulating melanocyte proliferation, differentiation, and melanogenesis.[7][11][12]

Activation of PPARγ in melanocytes by this compound™ is proposed to initiate a signaling cascade that leads to a reduction in the expression of key melanogenic proteins, including tyrosinase.[9][10] This, in turn, decreases melanin synthesis. Furthermore, evidence suggests that this compound™ influences melanocyte morphology by reducing the number of dendrites, thereby impeding the transfer of melanosomes to keratinocytes and preventing the accumulation of pigment in the epidermis.[10]

Signaling Pathway

The proposed signaling pathway for this compound's™ action on melanocytes is depicted below.

Caption: Proposed signaling pathway of this compound™ in melanocytes.

Quantitative Data

The following tables summarize the reported quantitative effects of this compound™ from in-vitro and in-vivo studies.

Table 1: In-Vitro Efficacy Data

| Parameter | Method | Concentration | Result | Source |

| Tyrosinase Expression | Gene expression analysis in cultured melanocytes | Not Specified | -63% | [10] |

| Tyrosinase Activity | Enzymatic assay in cultured melanocytes | Not Specified | -55% | [10] |

| Melanocyte Dendricity | Microscopic analysis of cultured melanocytes | Not Specified | Reduction in the number of dendrites | [10] |

| Melanocyte Viability | Cell viability assay (compared to kojic acid) | Not Specified | Maintained | [10] |

Table 2: In-Vivo Efficacy Data (Clinical Study)

| Parameter | Study Design | Treatment | Duration | Result | Source |

| Superficial Spots | Split-face, placebo-controlled | 3% this compound™ | 56 days | -19% reduction | [10] |

| UV Spots | Split-face, placebo-controlled | 3% this compound™ | 56 days | -15% reduction | [10] |

| Brown Spots | Split-face, placebo-controlled | 3% this compound™ | 56 days | -28% reduction | [10] |

| Skin Pigmentation Intensity (ITA°) | Split-face, placebo-controlled | 3% this compound™ | 56 days | Increase in ITA° (indicating lighter skin) | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the effects of this compound™ on melanocyte dendricity and melanin transfer.

Quantification of Melanocyte Dendricity

This protocol describes a method for quantifying changes in melanocyte dendricity in response to treatment with a test compound like this compound™.

Caption: Experimental workflow for quantifying melanocyte dendricity.

Methodology:

-

Cell Culture: Culture human epidermal melanocytes in a suitable growth medium.

-

Treatment: Seed melanocytes in multi-well plates and allow them to adhere. Treat the cells with various concentrations of this compound™ or a vehicle control for a predetermined period (e.g., 24-72 hours).

-

Imaging: After treatment, fix the cells and acquire images using a phase-contrast or fluorescence microscope. For immunofluorescence, cells can be stained for melanocyte-specific markers (e.g., MART-1) and cytoskeletal components (e.g., phalloidin (B8060827) for F-actin) to visualize dendrites.

-

Image Analysis: Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure dendrites.

-

Quantification: For each cell, quantify the number of primary dendrites and the total length of all dendrites.

-

Statistical Analysis: Compare the dendricity parameters between the treated and control groups using appropriate statistical tests.

Melanin Transfer Assay using Melanocyte-Keratinocyte Co-culture

This protocol outlines a method to quantify the transfer of melanin from melanocytes to keratinocytes in a co-culture system.

Caption: Workflow for melanin transfer assay.

Methodology:

-

Cell Culture: Establish a co-culture of human epidermal melanocytes and keratinocytes.

-

Melanocyte Labeling (Optional but recommended for specificity): Label melanocytes with a fluorescent dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE) that will be incorporated into melanosomes.

-

Treatment: Treat the co-culture with this compound™ or a vehicle control.

-

Immunofluorescence Staining: After the treatment period, fix the cells and perform immunofluorescence staining for a keratinocyte-specific marker (e.g., pan-cytokeratin) using a different colored fluorophore.

-

Analysis:

-

Fluorescence Microscopy: Visualize the cells and quantify the number of keratinocytes that have taken up the fluorescently labeled melanosomes.

-

Flow Cytometry: Harvest the cells and analyze them by flow cytometry. The percentage of double-positive cells (keratinocyte marker and melanocyte-derived fluorescence) represents the extent of melanin transfer.[13][14]

-

-

Statistical Analysis: Compare the percentage of melanin transfer between the treated and control groups.

Cellular Tyrosinase Activity Assay

This protocol describes a method to measure the enzymatic activity of tyrosinase within cultured melanocytes.

Methodology:

-

Cell Lysis: Culture melanocytes and treat them with this compound™ or a vehicle control. After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing a non-ionic detergent (e.g., Triton X-100).

-

Protein Quantification: Determine the total protein concentration of the cell lysates using a standard method (e.g., BCA assay) to normalize the tyrosinase activity.

-

Enzymatic Reaction: In a 96-well plate, mix the cell lysate with a solution of L-DOPA (the substrate for tyrosinase).

-

Spectrophotometric Measurement: Incubate the plate at 37°C and measure the formation of dopachrome (B613829) (an orange/brown product) by reading the absorbance at 475-490 nm at regular intervals.

-

Calculation: Calculate the rate of dopachrome formation and normalize it to the total protein concentration to determine the specific tyrosinase activity.

-

Statistical Analysis: Compare the tyrosinase activity between the treated and control groups.

Conclusion

This compound™ presents a compelling mechanism for skin lightening by targeting the initial stages of melanogenesis. Its proposed action as a PPARγ agonist provides a molecular basis for the observed reductions in tyrosinase expression and activity, as well as the modulation of melanocyte dendricity. The collective evidence from in-vitro and in-vivo studies suggests that this compound™ can effectively reduce hyperpigmentation by not only inhibiting melanin synthesis but also by potentially hindering its transfer to keratinocytes. The experimental protocols detailed in this guide offer a framework for further research into the precise effects of this compound™ and other Boerhavia diffusa extracts on melanocyte biology. This comprehensive understanding is essential for the continued development of innovative and effective solutions for managing skin pigmentation disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro quantification of pigment production and transfer in 2D co-cultures and 3D skin organotypic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The activation of PPARγ by 2,4,6-Octatrienoic acid protects human keratinocytes from UVR-induced damages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Research Techniques Made Simple: Cell Biology Methods for the Analysis of Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visualization of Intracellular Tyrosinase Activity in vitro [bio-protocol.org]

- 9. en.bio-protocol.org [en.bio-protocol.org]

- 10. Grossman Lab - Determination of cellular melanin content | University of Utah Health | University of Utah Health [uofuhealth.utah.edu]

- 11. researchgate.net [researchgate.net]

- 12. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 13. Efficacy of quantifying melanosome transfer with flow cytometry in a human melanocyte-HaCaT keratinocyte co-culture system in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A method for quantifying melanosome transfer efficacy from melanocytes to keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Docking Studies of Boeravinone B with Human Tyrosinase: A Review of Currently Available Scientific Literature

A comprehensive review of scientific databases and scholarly articles reveals a notable absence of specific molecular docking studies conducted on boeravinone B with human tyrosinase. While the field of computational drug discovery has seen a surge in the investigation of natural compounds as tyrosinase inhibitors, boeravinone B, a rotenoid isolated from Boerhaavia diffusa, has not been a specific subject of such in silico analysis based on currently accessible literature.

This guide aims to address the user's request for an in-depth technical overview. However, due to the lack of direct research on the molecular docking of boeravinone B with human tyrosinase, this document will instead provide a summary of the known anti-tyrosinase activity of Boerhaavia diffusa extracts and a detailed, generalized methodology for the molecular docking of tyrosinase inhibitors. This will offer researchers the foundational knowledge and a procedural framework that could be applied to future investigations of boeravinone B.

Evidence for Tyrosinase Inhibition by Boerhaavia diffusa

Boerhaavia diffusa, the plant from which boeravinone B is isolated, has been the subject of phytochemical and pharmacological studies. Research has indicated that extracts of this plant possess enzymatic inhibitory properties. A study examining various solvent extracts of Boerhaavia diffusa found that a methanolic extract exhibited the most potent inhibitory effects on tyrosinase[1]. This suggests that one or more of the bioactive compounds within the methanol (B129727) extract are responsible for this activity. While this points to the potential of its constituents, including boeravinone B, as tyrosinase inhibitors, it does not provide direct evidence or quantification of boeravinone B's specific contribution to this effect.

The plant is known to contain a variety of phytochemicals, including flavonoids, alkaloids, and rotenoids, which have been associated with a range of biological activities[2]. Further research is required to isolate boeravinone B and other constituents to perform direct enzyme inhibition assays and subsequent computational studies to elucidate their specific roles and mechanisms of action against human tyrosinase.

Generalized Experimental Protocol for Molecular Docking of Tyrosinase Inhibitors

The following section outlines a standard, detailed protocol for conducting molecular docking studies on potential tyrosinase inhibitors. This methodology is based on established practices in the field and can serve as a template for future research on compounds like boeravinone B.

Protein Preparation

-

Sequence Retrieval: Obtain the amino acid sequence of human tyrosinase from a protein database such as UniProt (accession number P14679).

-

Template Selection: Use a tool like BLAST (Basic Local Alignment Search Tool) to find suitable template structures in the PDB. A common template is the crystal structure of mushroom tyrosinase (e.g., PDB ID: 2Y9X) or human tyrosinase-related protein 1 (TYRP1), which shares structural homology.

-

Homology Modeling: Utilize software such as SWISS-MODEL or Modeller to build a three-dimensional model of human tyrosinase based on the selected template.

-

Model Validation: Assess the quality of the generated model using tools like Ramachandran plots (to check for sterically allowed residue conformations) and VERIFY3D (to evaluate the compatibility of the 3D model with its own amino acid sequence).

-

Protein Refinement: Prepare the modeled protein structure for docking. This typically involves:

-

Removing water molecules.

-

Adding hydrogen atoms.

-

Assigning correct bond orders and formal charges.

-

Minimizing the energy of the structure to relieve any steric clashes. This can be performed using force fields like CHARMm or AMBER within molecular modeling software suites.

-

Ligand Preparation

The three-dimensional structure of the ligand (in this hypothetical case, boeravinone B) must be prepared for docking.

-

Structure Generation: Obtain the 2D or 3D structure of boeravinone B from a chemical database like PubChem or ZINC. If only a 2D structure is available, convert it to a 3D structure using software like ChemDraw or MarvinSketch.

-

Ligand Optimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

Charge and Tautomerization: Assign appropriate partial charges and consider possible tautomeric and ionization states of the ligand at a physiological pH (typically 7.4).

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Active Site Definition: Identify the binding site of the tyrosinase enzyme. This is typically the active site containing the two copper ions, which are crucial for its catalytic activity. The binding site can be defined based on the location of the co-crystallized ligand in the template structure or through literature review. A grid box is then generated around this active site to define the search space for the docking algorithm.

-

Docking Algorithm Selection: Choose a suitable docking program. Popular choices include AutoDock, Glide, GOLD, and Surflex-Dock. These programs use different search algorithms (e.g., Lamarckian genetic algorithm in AutoDock, Monte Carlo simulated annealing) to explore the conformational space of the ligand within the active site.

-

Execution of Docking: Run the docking simulation with the prepared protein and ligand files. The program will generate a set of possible binding poses for the ligand.

-

Scoring and Analysis: The docking poses are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Analyze the interactions between the ligand and the protein in the top-ranked poses. This includes identifying hydrogen bonds, hydrophobic interactions, and any interactions with the catalytic copper ions.

Data Presentation for a Hypothetical Docking Study

For a future molecular docking study of boeravinone B with human tyrosinase, the quantitative data should be summarized in a clear and structured format.

Table 1: Hypothetical Docking Results of Boeravinone B and Control Inhibitors with Human Tyrosinase

| Compound | Docking Score (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Number of Hydrogen Bonds | Interacting Residues |

| Boeravinone B | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Kojic Acid (Control) | Example Value | Example Value | Example Value | Example Value |

| Arbutin (Control) | Example Value | Example Value | Example Value | Example Value |

Visualization of Methodologies and Pathways

Visual diagrams are essential for conveying complex workflows and relationships in a clear and concise manner. Below are examples of diagrams that would be created for a molecular docking study, rendered using the DOT language within a Graphviz framework.

Experimental Workflow

This diagram illustrates the sequential steps involved in a typical molecular docking study.

Caption: Workflow for homology modeling and molecular docking of a ligand with human tyrosinase.

Tyrosinase Signaling Pathway in Melanogenesis

This diagram shows the central role of tyrosinase in the melanin (B1238610) synthesis pathway.

Caption: The role of tyrosinase in the melanogenesis pathway and the hypothetical inhibitory action of boeravinone B.

Conclusion

References

- 1. LC-MS/HRMS Analysis, Anti-Cancer, Anti-Enzymatic and Anti-Oxidant Effects of Boerhavia diffusa Extracts: A Potential Raw Material for Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

The Scientific Validation of Boerhaavia diffusa in the Management of Skin Disorders: A Technical Guide

Introduction: Boerhaavia diffusa L. (Nyctaginaceae), commonly known as Punarnava, is a perennial creeping herb with a long-standing history in traditional medicine systems, particularly Ayurveda, for the treatment of a wide array of ailments.[1][2] Among its many purported benefits, its use for various skin disorders, including wounds, inflammation, and infections, is prominent.[1][3] This technical guide provides an in-depth review of the traditional applications of Boerhaavia diffusa for dermatological conditions and critically examines the modern scientific evidence that validates these ethnobotanical claims. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and mechanistic insights into its mode of action.

Traditional Ethnobotanical Uses for Skin Disorders

Historically, various parts of the Boerhaavia diffusa plant, including the roots and leaves, have been utilized to address skin-related issues. Traditional knowledge points to its application for treating wounds, syphilitic ulcers, itching, and eczema.[1][4] The plant is often prepared as a paste or poultice for topical application or used in formulations for internal consumption to act as a blood purifier.[1] This widespread traditional use has prompted scientific investigation into the plant's phytochemical composition and pharmacological activities to substantiate its therapeutic potential for skin disorders.

Phytochemical Constituents

The dermatological effects of Boerhaavia diffusa are attributed to its rich and diverse phytochemical profile. The plant is a source of several classes of bioactive compounds, including:

-

Rotenoids: A significant class of isoflavonoids found in the roots, with boeravinones (A-J) being the most prominent.[5] Boeravinone B, in particular, has been a subject of interest for its pharmacological properties.[6]

-

Phenolic Compounds: The plant contains a variety of phenolic compounds, such as caffeic acid and ferulic acid, which are known for their antioxidant properties.[4][7]

-

Alkaloids: Punarnavine is a key alkaloid present in Boerhaavia diffusa.[5]

-

Flavonoids and Glycosides: The plant is also a source of various flavonoids and their glycosides, which contribute to its anti-inflammatory and antioxidant effects.[8][9]

-

Other Constituents: Other identified compounds include D-pinitol, amino acids, and various sterols.[4][7]

Scientific Validation of Dermatological Applications

Modern pharmacological studies have provided substantial evidence supporting the traditional use of Boerhaavia diffusa for skin disorders. The primary validated activities include its anti-inflammatory, antioxidant, wound healing, and antimicrobial properties.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many skin diseases. Boerhaavia diffusa extracts and their isolated compounds have demonstrated significant anti-inflammatory effects.

Mechanism of Action: A key mechanism underlying the anti-inflammatory action of Boerhaavia diffusa involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][10] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), as well as enzymes like Cyclooxygenase-2 (COX-2) that are involved in prostaglandin (B15479496) synthesis.[6][8] The bioactive compound Boeravinone B has been shown to significantly reduce the levels of these pro-inflammatory cytokines and mediators.[6]

References

- 1. Frontiers | Ethnomedicinal values of Boerhaavia diffusa L. as a panacea against multiple human ailments: a state of art review [frontiersin.org]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. Chemoprotective Effect of Boeravinone B against DMBA/Croton Oil Induced Skin Cancer via Reduction of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolite profiling and wound-healing activity of Boerhavia diffusa leaf extracts using in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2009044040A1 - Use of boerhavia diffusa extract for skin relief - Google Patents [patents.google.com]

- 9. Frontiers | Engineered NF-κB siRNA-encapsulating exosomes as a modality for therapy of skin lesions [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Boeravinone B in Plant Extracts using HPLC-UV

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of boeravinone B in plant extracts, particularly from Boerhaavia diffusa and Mirabilis jalapa.[1] This method is crucial for the quality control and standardization of herbal formulations containing these plants, given the significant pharmacological activities of boeravinone B, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1] The protocol provided herein is sensitive, specific, and reproducible, making it suitable for routine analysis in research and industrial settings.[1]

Introduction

Boeravinone B is a bioactive rotenoid found in plant species such as Boerhaavia diffusa and Mirabilis jalapa.[1] Its therapeutic potential has led to increased interest in its quantification for the standardization of herbal products to ensure their efficacy and safety.[1] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of boeravinone B due to its precision and reproducibility in separating the compound from complex plant matrices.[1] This document provides a detailed protocol for an HPLC-UV method, including sample preparation, chromatographic conditions, and method validation in accordance with ICH guidelines.[1]

Experimental Protocols

Instrumentation and Materials

-

HPLC System: Agilent Technologies 1260 Infinity with a PDA Detector or equivalent.[2]

-

Column: Agilent Zorbax HC-C18 (2) (250×4.6mm, 5µ particle size) or a similar reverse-phase C18 column (150 x 4.6 mm, 3-5 µm particle size).[1][2]

-

Software: EZ Chrome Elite Software or equivalent.[2]

-

Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water.[2] Orthophosphoric acid or formic acid.[1][3]

-

Reference Standard: Boeravinone B (97.3% purity).[2]

-

Filters: 0.22 µm or 0.45 µm syringe filters.

Preparation of Solutions

-

Mobile Phase: A gradient mobile phase of 0.1% v/v orthophosphoric acid in water and acetonitrile is recommended.[3] An isocratic system of acetonitrile:water (60:40, v/v) with 0.1% formic acid can also be used.[1] Another option includes a phosphate (B84403) buffer and acetonitrile.[4]

-

Standard Stock Solution: Accurately weigh 1.0 mg of boeravinone B and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL.[5]

-

Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 2.20-11.00 µg/mL or 10-120 µg/mL).[3][6]

Sample Preparation (Plant Extract)

-

Extraction: Weigh 1.00 g of the powdered whole plant material and extract using a Soxhlet extractor with ethanol (B145695) for 7 hours.[7] Alternatively, maceration or ultrasonication with methanol can be employed.

-

Concentration: Concentrate the extract and dry it using a lyophilizer or rotary evaporator.[5][7]

-

Sample Solution Preparation: Dissolve a known amount of the dried extract (e.g., 250 mg) in 10 mL of methanol.[2]

-

Filtration: Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.[5]

Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., Agilent Zorbax HC-C18 (2), 250×4.6mm, 5µ).[2]

-

Mobile Phase: Gradient or isocratic elution with acetonitrile and water (containing 0.1% formic or orthophosphoric acid).[1][3]

-

Flow Rate: 1.0 mL/min (can be optimized between 0.8–1.5 mL/min).[1][4]

-

Injection Volume: 10-20 µL.[1]

-

Column Temperature: 25–30°C.[1]

Data Presentation

The performance of the HPLC-UV method for the quantification of boeravinone B is summarized in the following tables.

Table 1: Linearity Data for Boeravinone B Quantification

| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |

| 2.20–11.00 | 0.9991 | [3] |

| 10–120 | Not Specified | [6] |

| 1.02, 2.02, 2.9, 4.01 | > 0.9997 | [2][4] |

| 50-250 | 0.9891 | [5] |

Table 2: Precision Data for Boeravinone B Quantification

| Precision Type | Concentration Levels | Relative Standard Deviation (%RSD) | Reference |

| Intra-day and Inter-day | Multiple replicates | < 2% | [1] |

Table 3: Accuracy (Recovery) Data for Boeravinone B Quantification

| Spiking Levels | Recovery (%) | Reference |

| 50%, 100%, 150% | 98.91% to 101.11% | [5] |

| Not Specified | 98–102% | [1] |

| Not Specified | 95.22–95.83% | [3] |

Visualizations

Caption: Experimental workflow for the HPLC-UV quantification of boeravinone B.

Caption: Key parameters for the validation of the analytical method.

Conclusion

The HPLC-UV method described in this application note is a reliable and validated approach for the quantification of boeravinone B in plant extracts. The method demonstrates good linearity, precision, and accuracy, making it a valuable tool for the quality control of herbal medicines and for further pharmacological research on boeravinone B. The provided protocol and validation data can be readily adopted by researchers and professionals in the field of natural product analysis and drug development.

References

- 1. jneonatalsurg.com [jneonatalsurg.com]

- 2. researchgate.net [researchgate.net]

- 3. RP-HPLC method for the simultaneous quantitation of boeravinone E and boeravinone B in Boerhaavia diffusa extract and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. ycmou.ac.in [ycmou.ac.in]

Application Notes and Protocols: Mushroom Tyrosinase Inhibition Assay Using Natural Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanogenesis, the process of melanin (B1238610) pigment synthesis in mammals, and is also responsible for the undesirable browning of fruits and vegetables.[1][2][3][4] The inhibition of tyrosinase is a key strategy for the development of skin-whitening agents in cosmetics and therapeutics for hyperpigmentation disorders like melasma and age spots.[4][5] Mushroom tyrosinase, typically from Agaricus bisporus, is widely used as a model for screening potential inhibitors because it is commercially available and structurally similar to the mammalian enzyme.[2][6] This document provides a detailed protocol for screening natural extracts for their tyrosinase inhibitory activity.

Mechanism of Tyrosinase and its Inhibition

Tyrosinase catalyzes two primary reactions in the melanin biosynthesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and the subsequent oxidation of L-DOPA to dopaquinone.[1][4][5] Dopaquinone is a highly reactive compound that undergoes a series of non-enzymatic reactions to form melanin.[4]

Tyrosinase inhibitors can function through several mechanisms[1][5]:

-

Competitive Inhibitors: These molecules structurally resemble the substrate (L-DOPA or L-tyrosine) and bind to the active site of the enzyme, preventing the substrate from binding.[1][5] Kojic acid, a widely used standard inhibitor, functions in part by chelating the copper ions within the enzyme's active site.[2][3]

-

Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme other than the active site. This binding event changes the enzyme's conformation, reducing its catalytic efficiency without blocking substrate binding.[5]

-

Mixed-type Inhibitors: These can bind to both the free enzyme and the enzyme-substrate complex, affecting both substrate binding and the catalytic rate.[5]

-

Suicide Substrates (Mechanism-based Inactivators): These compounds are converted by the enzyme into a reactive form that irreversibly binds to and inactivates the enzyme.[2]

Below is a diagram illustrating the basic tyrosinase reaction and the intervention point for an inhibitor.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for conducting the mushroom tyrosinase inhibition assay.

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1), e.g., from Sigma-Aldrich (≥1000 units/mg)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Kojic Acid (Positive Control)

-

Potassium Phosphate (B84403) Buffer (e.g., 50-100 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO) for dissolving extracts

-

Natural extracts to be tested

-

96-well microplates

-

Microplate reader capable of measuring absorbance at ~475-492 nm[5][7][8][9]

-

Pipettes and sterile pipette tips

Preparation of Solutions

-

Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions and adjust the pH to 6.8.

-

Mushroom Tyrosinase Stock Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.[10][11] Keep on ice.

-

L-DOPA Substrate Solution (0.5 - 1.5 mM): Dissolve L-DOPA in phosphate buffer.[7][9] Prepare this solution fresh just before use as it is prone to auto-oxidation.

-

Kojic Acid Stock Solution (Positive Control): Prepare a stock solution (e.g., 0.5 mg/mL) by dissolving kojic acid in phosphate buffer or water.[10][11]

-

Natural Extract Stock Solutions: Dissolve the dried natural extracts in DMSO to create a high-concentration stock solution (e.g., 20 mg/mL).[12] Further dilutions should be made in the phosphate buffer to achieve the desired final concentrations for the assay. The final concentration of DMSO in the reaction mixture should be low (typically <2%) to avoid affecting enzyme activity.[12]

Preparation of Natural Extracts

A general procedure for preparing plant extracts is as follows:

-

Drying and Grinding: Clean the plant material and dry it in an oven or air-dry. Grind the dried material into a fine powder.

-

Extraction: Perform extraction using a suitable solvent (e.g., methanol, ethanol, ethyl acetate) via methods like maceration or Soxhlet extraction.[10][11][13] For maceration, soak the plant powder in the solvent for a specified period (e.g., 12-72 hours) with occasional stirring.[10]

-

Filtration and Concentration: Filter the mixture to remove solid plant debris. Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

-

Storage: Store the dried extract at 4°C until use.[14]

Tyrosinase Inhibition Assay Protocol (96-Well Plate)

This protocol is designed for a total reaction volume of 200 µL per well. It is crucial to include proper controls and blanks to account for the intrinsic color of natural extracts and the auto-oxidation of L-DOPA.[15][16]

-

Plate Setup: Design the plate layout to include wells for:

-

Blank (B): Contains buffer only.

-

Negative Control (NC): Contains buffer, enzyme, and substrate (represents 100% enzyme activity).

-

Positive Control (PC): Contains buffer, enzyme, substrate, and kojic acid.

-

Test Sample (S): Contains buffer, enzyme, substrate, and natural extract.

-

Sample Blank (SB): Contains buffer, substrate, and natural extract (no enzyme). This is critical to correct for the extract's own absorbance.[10][15]

-

-

Reagent Addition: Add the components to the wells in the following order:

Well Type Phosphate Buffer (µL) Test Extract / Control (µL) Tyrosinase (1000 U/mL) (µL) L-DOPA (mM) (µL) NC 160 20 (Buffer) 20 Add 20 last PC 140 20 (Kojic Acid) 20 Add 20 last S 140 20 (Extract) 20 Add 20 last | SB | 160 | 20 (Extract) | 0 | Add 20 last |

-

Pre-incubation: After adding the buffer, extract/control, and enzyme, mix gently and pre-incubate the plate at a constant temperature (e.g., 25°C) for 10 minutes.[10]

-

Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the L-DOPA solution to all wells.

-

Incubation and Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 475 nm (or 490/492 nm) every minute for 15-20 minutes to monitor the formation of dopachrome.[4][5][9] Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 20 minutes).

The entire experimental workflow is visualized in the diagram below.

Data Presentation and Analysis

Calculation of Percentage Inhibition

The percentage of tyrosinase inhibition is calculated using the absorbances of the controls and the test sample. It is essential to correct for the intrinsic absorbance of the natural extract.

The formula is as follows[10]:

% Inhibition = [ (ANC - BNC) - (AS - ASB) ] / (ANC - BNC) * 100

Where:

-

ANC = Absorbance of the Negative Control (enzyme + substrate)

-

BNC = Absorbance of the Blank (buffer + substrate, if needed)

-

AS = Absorbance of the Test Sample (enzyme + substrate + extract)

-

ASB = Absorbance of the Sample Blank (substrate + extract, no enzyme)

Determination of IC₅₀ Value

The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

-

Perform the assay with a series of dilutions of the natural extract (e.g., from 1000 to 0.5 µg/mL).[17]

-

Calculate the percentage inhibition for each concentration.

-

Plot a dose-response curve with the logarithm of the inhibitor concentration on the x-axis and the percentage inhibition on the y-axis.

-

Determine the IC₅₀ value using non-linear regression analysis with software like GraphPad Prism.[17][18]

Summarizing Quantitative Data

The results should be summarized in a clear and structured table for easy comparison.

Table 1: Tyrosinase Inhibitory Activity of Natural Extracts

| Extract/Compound | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC₅₀ Value (µg/mL) |

| Natural Extract A | 50 | 35.2 ± 2.1 | \multirow{3}{}{112.5} |

| 100 | 48.9 ± 3.5 | ||

| 200 | 65.7 ± 4.0 | ||

| Natural Extract B | 50 | 55.1 ± 2.8 | \multirow{3}{}{45.8} |

| 100 | 78.4 ± 3.9 | ||

| 200 | 91.2 ± 2.5 | ||

| Kojic Acid (Positive Control) | 10 | 92.5 ± 1.8 | 5.6 |

All experiments were performed in triplicate. SD = Standard Deviation.

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosinase inhibitory mechanism and anti-browning properties of novel kojic acid derivatives bearing aromatic aldehyde moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. activeconceptsllc.com [activeconceptsllc.com]

- 5. benchchem.com [benchchem.com]

- 6. Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 3.3.1. Tyrosinase Inhibition Assay [bio-protocol.org]

- 8. Study of Mushroom Tyrosinase Inhibitory Activity Among 70 Plants from Kurdistan Provience - Journal of Medicinal Plants [jmp.ir]

- 9. Evaluation of the Antioxidant Activities and Tyrosinase Inhibitory Property from Mycelium Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsr.in [ijsr.in]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. jppres.com [jppres.com]

- 15. researchgate.net [researchgate.net]

- 16. [PDF] Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols: Standardization of Boerhaavia diffusa Extract for Cosmetic Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Boerhaavia diffusa, commonly known as Punarnava, is a perennial herb with a rich history in traditional medicine, particularly Ayurveda.[1] In recent years, its extract has garnered significant attention in the cosmetic industry for its potent antioxidant, anti-inflammatory, and skin-lightening properties.[1][2][3] To ensure the safety, efficacy, and batch-to-batch consistency of cosmetic formulations containing this extract, rigorous standardization is imperative. This document provides detailed application notes and protocols for the standardization and evaluation of Boerhaavia diffusa extract for cosmetic research.

Application Note 1: Phytochemical Standardization of Boerhaavia diffusa Extract

The primary goal of standardization is to quantify the concentration of key bioactive compounds, ensuring a consistent and effective final product. For Boerhaavia diffusa, rotenoids, particularly boeravinones (such as Boeravinone B and E), are considered crucial markers for its biological activity.[4][5][6]

Key Bioactive Markers:

-

Boeravinone B: A primary rotenoid with demonstrated antioxidant and skin-lightening potential.[2] It is often used as a key marker for standardization.[4]

-

Boeravinone E: Another significant rotenoid contributing to the extract's bioactivity.[5]

-

Eupalitin-3-O-β-d-galactopyranoside: A flavonoid glycoside with reported bioactivity, also used for standardization.[7]

-

Total Phenolic Content: Provides an overall measure of the antioxidant capacity of the extract.

Quantitative Data Summary: The following table summarizes the typical concentrations of key bioactive markers found in standardized Boerhaavia diffusa extracts, as determined by High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

| Bioactive Marker | Analytical Method | Typical Concentration (% w/w) in Extract | Reference |

| Boeravinone B | HPLC | 0.041% - 0.22% | [4][5] |

| Boeravinone E | HPLC | 0.05% | [5] |

| Eupalitin-3-O-β-d-galactopyranoside | HPTLC | 0.075% (in whole plant) | [7] |

Protocol 1: Standardization of Boerhaavia diffusa Extract by RP-HPLC

This protocol outlines a Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the simultaneous quantification of Boeravinone B and Boeravinone E.[5]

1. Materials and Equipment:

-

Boerhaavia diffusa dried root or whole plant powder

-

HPLC grade acetonitrile (B52724), water, and orthophosphoric acid

-

Reference standards for Boeravinone B and Boeravinone E

-

HPLC system with a UV detector and C18 column (e.g., Inertsil ODS-3)

-

Standard laboratory glassware, analytical balance, and sonicator

2. Preparation of Standard Solutions:

-

Accurately weigh 10 mg of Boeravinone B and Boeravinone E reference standards.

-

Dissolve in methanol (B129727) to prepare stock solutions of 100 µg/mL.

-

Prepare a series of working standard solutions by serial dilution for the calibration curve.

3. Preparation of Sample Extract:

-

Accurately weigh 1 g of powdered Boerhaavia diffusa plant material.

-

Perform extraction using a suitable solvent (e.g., hydroalcoholic or methanolic) via sonication or soxhlet extraction.

-

Filter the extract and evaporate the solvent under reduced pressure to obtain a dry residue.

-

Reconstitute a known weight of the dry extract in methanol to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before HPLC injection.

4. Chromatographic Conditions:

-

Column: Inertsil ODS-3 C18 column (or equivalent)

-

Mobile Phase: Gradient elution with 0.1% v/v orthophosphoric acid in water (Solvent A) and acetonitrile (Solvent B).[5]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 276 nm[5]

-

Injection Volume: 20 µL

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area against the concentration of the reference standards.

-

Calculate the concentration of Boeravinone B and Boeravinone E in the sample extract using the regression equation from the calibration curve.

-

Express the final concentration as a percentage of the dry weight of the extract (% w/w).

Workflow for Standardization:

Application Note 2: In Vitro Efficacy Evaluation for Cosmetics

Standardized Boerhaavia diffusa extract can be evaluated for various cosmetic benefits. Key applications include skin brightening (anti-melanogenesis) and anti-inflammatory (soothing) effects.

-

Skin Brightening: The extract, particularly Boeravinone B, has been shown to act as a natural agonist of PPARγ.[8] This interaction can modulate melanocyte activity, leading to reduced tyrosinase expression and a subsequent decrease in melanin (B1238610) synthesis.[8][9]

-

Anti-inflammatory Action: The extract can inhibit the activity of inflammation mediators.[10] It has been shown to stop the nuclear translocation of NF-κB and inhibit the release of prostaglandin (B15479496) E2 (PGE2), thereby reducing skin inflammation and soothing irritated skin.[10]

Signaling Pathway for Skin Brightening:

Protocol 2: In Vitro Melanin Synthesis Inhibition Assay

This protocol is designed to evaluate the skin-lightening potential of the standardized extract by measuring its effect on melanin production in B16F10 melanoma cells.

1. Materials and Equipment:

-

Standardized Boerhaavia diffusa extract

-

B16F10 murine melanoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

-

Alpha-melanocyte stimulating hormone (α-MSH)

-

Kojic acid (positive control)

-

MTT reagent for cell viability assay

-

NaOH (1N)

-

96-well cell culture plates, incubator, and microplate reader

2. Experimental Procedure:

-

Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment:

-

Remove the old medium and add fresh medium containing various concentrations of the standardized extract (e.g., 10, 50, 100 µg/mL).

-

Include a positive control (Kojic acid) and an untreated control.

-

Stimulate melanogenesis by adding α-MSH (100 nM) to all wells except the negative control.

-

-

Incubation: Incubate the plate for 72 hours.

-

Cell Viability (MTT Assay): After incubation, assess cell viability to ensure the extract is not cytotoxic at the tested concentrations.

-

Melanin Content Measurement:

-

Wash the cells with PBS.

-

Lyse the cells with 1N NaOH.

-

Incubate at 60°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the lysate at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the melanin content to the total protein content or cell viability.

-

Calculate the percentage of melanin inhibition compared to the α-MSH-stimulated control.

-

Present the results in a table, including IC₅₀ values if applicable.

-

Expected Results (Example Data):

| Treatment | Concentration (µg/mL) | Cell Viability (%) | Melanin Inhibition (%) |

| Control (α-MSH) | - | 100 ± 5.2 | 0 |

| B. diffusa Extract | 10 | 98 ± 4.1 | 15 ± 2.5 |

| B. diffusa Extract | 50 | 95 ± 3.8 | 45 ± 3.1 |

| B. diffusa Extract | 100 | 91 ± 4.5 | 70 ± 4.2 |

| Kojic Acid | 50 | 96 ± 3.3 | 85 ± 3.9 |

Application Note 3: Safety and Toxicological Assessment

Prior to incorporation into cosmetic formulations, the standardized extract must undergo rigorous safety testing. European Regulation (EC) No 1223/2009 mandates a strict safety assessment for all cosmetic ingredients.[11] In vitro toxicology testing is a crucial, ethically sound approach to evaluate potential risks.[12]

Key In Vitro Safety Endpoints:

-

Cytotoxicity: Determines the concentration at which the extract becomes toxic to skin cells (keratinocytes, fibroblasts).

-

Skin Irritation/Corrosion: Assessed using reconstructed human epidermis (RhE) models (e.g., OECD TG 439).[13]

-

Skin Sensitization: Evaluates the potential to cause allergic reactions using a battery of tests covering key events in the sensitization pathway (e.g., DPRA, KeratinoSens™, h-CLAT).[11][13]

-

Genotoxicity: Assesses the potential to damage cellular DNA using tests like the Ames test (OECD 471) and the in vitro micronucleus test (OECD 487).[13]

General Safety Profile: Boerhaavia diffusa extract is generally considered safe for topical use.[14] Studies have indicated a low potential for toxicity.[14][15] The Environmental Working Group (EWG) gives it a low hazard score.[16] However, a complete safety dossier based on the specific standardized extract is essential for regulatory compliance.

Workflow for In Vitro Safety Assessment:

References

- 1. jneonatalsurg.com [jneonatalsurg.com]

- 2. paulaschoice.it [paulaschoice.it]

- 3. lesielle.com [lesielle.com]

- 4. Boerhaavia Diffusa: Bioactive Compounds and Pharmacological Activities – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2008117230A1 - Standardized bioactive herbal extracts - Google Patents [patents.google.com]

- 7. ycmou.ac.in [ycmou.ac.in]

- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 9. personalcaremagazine.com [personalcaremagazine.com]

- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 11. us.typology.com [us.typology.com]

- 12. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 13. Everything you always wanted to know about in vitro toxicology for cosmetics [cosmeticsbusiness.com]

- 14. researchgate.net [researchgate.net]

- 15. Prophylactic efficacy of Boerhavia diffusa L. aqueous extract in toluene induced reproductive and developmental toxicity in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ewg.org [ewg.org]

Application Notes and Protocols for Formulating a Stable Topical Delivery System for Melavoid™

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the development of stable topical delivery systems for Melavoid™, a natural skin-lightening active ingredient derived from the roots of Boerhaavia diffusa. This compound™ acts on the initial mechanisms of pigmentation, reducing melanogenic activity to decrease skin tone and hyperpigmentation.[1][2] These guidelines encompass the formulation of three distinct topical systems—a cream, a lotion, and a serum—and outline the necessary protocols for their preparation, characterization, stability testing, and in vitro efficacy evaluation. All quantitative data is presented in structured tables for clarity, and experimental workflows and signaling pathways are illustrated with diagrams.

Introduction to this compound™

This compound™ is a standardized extract of Boerhaavia diffusa root, rich in bioactive compounds known as boeravinones.[2] Its primary mechanism of action involves the modulation of melanogenesis. Through its interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), this compound™ regulates gene expression in melanocytes, leading to a reduction in tyrosinase expression and activity.[2] This, in turn, decreases melanin (B1238610) synthesis, resulting in a lighter and more even skin tone.[2]

INCI Name: Propanediol, Water, Boerhaavia Diffusa Root Extract[3] Recommended Use Level: 1-3%[3][4] Appearance: Pale brown, transparent liquid, slightly turbid[3] Solubility: Soluble in aqueous solutions[2][4] pH Range: 4-6[3]

Mechanism of Action: Signaling Pathway

This compound™'s efficacy in skin lightening is attributed to its ability to intervene in the early stages of melanin production. The active components, boeravinones, act as natural agonists of PPARγ, a nuclear receptor that plays a role in regulating the expression of genes involved in melanogenesis.

Formulation Development

The development of a stable topical formulation for this compound™ requires careful selection of excipients that are compatible with the active ingredient and maintain the desired physicochemical properties of the final product. Below are three prototype formulations: a cream, a lotion, and a serum.

Prototype Formulations

Table 1: Cream Formulation with this compound™

| Phase | Ingredient (INCI Name) | Function | % (w/w) |

| A | Deionized Water | Vehicle | q.s. to 100 |

| Glycerin | Humectant | 3.00 | |

| Xanthan Gum | Thickener | 0.50 | |

| B | Cetearyl Alcohol (and) Ceteareth-20 | Emulsifier | 5.00 |

| Glyceryl Stearate | Emulsifier | 3.00 | |

| Caprylic/Capric Triglyceride | Emollient | 8.00 | |

| Dimethicone | Occlusive | 1.00 | |

| C | This compound™ | Active Ingredient | 3.00 |

| Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 | |

| Tocopheryl Acetate (Vitamin E) | Antioxidant | 0.50 | |

| Fragrance | Fragrance | 0.20 |

Table 2: Lotion Formulation with this compound™

| Phase | Ingredient (INCI Name) | Function | % (w/w) |

| A | Deionized Water | Vehicle | q.s. to 100 |

| Allantoin | Soothing Agent | 0.20 | |

| Carbomer | Thickener | 0.30 | |

| B | Isopropyl Myristate | Emollient | 5.00 |

| Stearic Acid | Emulsifier | 2.50 | |

| Polysorbate 60 | Emulsifier | 1.50 | |

| C | This compound™ | Active Ingredient | 2.00 |

| Triethanolamine | pH Adjuster | q.s. to pH 5.5-6.5 | |

| Propylene Glycol (and) Diazolidinyl Urea (and) Iodopropynyl Butylcarbamate | Preservative | 0.80 | |

| Disodium EDTA | Chelating Agent | 0.10 |

Table 3: Serum Formulation with this compound™

| Phase | Ingredient (INCI Name) | Function | % (w/w) |

| A | Deionized Water | Vehicle | q.s. to 100 |

| Sodium Hyaluronate | Humectant | 1.00 | |

| Hydroxyethylcellulose | Thickener | 0.80 | |

| B | This compound™ | Active Ingredient | 3.00 |

| Niacinamide | Active Ingredient | 4.00 | |

| Panthenol (Pro-Vitamin B5) | Humectant | 1.00 | |

| C | Glycerin | Humectant | 5.00 |

| Polysorbate 20 | Solubilizer | 1.00 | |

| Benzyl Alcohol (and) Salicylic Acid (and) Glycerin (and) Sorbic Acid | Preservative | 1.00 |

Manufacturing Protocols

Protocol 1: Preparation of Cream and Lotion (Oil-in-Water Emulsions)

-

Phase A Preparation: In the main vessel, disperse the gelling agent (Xanthan Gum or Carbomer) in Deionized Water with continuous agitation until fully hydrated. Add the remaining water-soluble ingredients of Phase A and heat to 75-80°C.

-

Phase B Preparation: In a separate vessel, combine all ingredients of the oil phase (Phase B) and heat to 75-80°C with mixing until all components are melted and uniform.

-

Emulsification: Slowly add Phase B to Phase A with high-speed homogenization for 5-10 minutes.

-

Cooling: Begin cooling the emulsion under moderate agitation.

-

Phase C Addition: Once the emulsion has cooled to below 40°C, add the ingredients of Phase C one by one, ensuring each is fully incorporated before adding the next.

-

Final Adjustments: Adjust the pH if necessary and continue mixing until the formulation is uniform.

Protocol 2: Preparation of Serum

-

Phase A Preparation: In the main vessel, disperse the thickener (Hydroxyethylcellulose) in Deionized Water and mix until a clear gel is formed. Add the remaining ingredients of Phase A.

-

Phase B and C Addition: In a separate vessel, pre-mix the ingredients of Phase C. Add Phase B and the pre-mixed Phase C to Phase A with continuous stirring until the solution is homogeneous.

-

Finalization: Ensure all components are fully dissolved and the serum is clear and uniform.

Quality Control and Stability Testing

A robust stability testing program is crucial to ensure the safety, efficacy, and aesthetic appeal of the final product throughout its shelf life.

Experimental Workflow for Stability Testing

Stability Testing Protocol

Protocol 3: Accelerated Stability Testing

-

Sample Preparation: Prepare three independent batches of each formulation (cream, lotion, and serum). Package the formulations in the intended final packaging.

-

Storage Conditions: Place the samples in stability chambers under the following conditions:

-

Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH

-

Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH

-

Freeze-Thaw Cycling: Samples are subjected to three cycles of 24 hours at -10°C followed by 24 hours at 25°C.

-

-

Testing Schedule: Evaluate the samples at the following time points: initial (T0), 1 month, 3 months, and 6 months for accelerated stability. For long-term stability, testing should continue for the proposed shelf life (e.g., 12, 18, 24 months).

-

Parameters to be Evaluated:

-

Organoleptic Properties: Appearance, color, and odor.

-

Physicochemical Properties: pH and viscosity.

-

Microbiological Purity: Total viable count, yeast, and mold.

-

Active Ingredient Content: Quantification of boeravinones using HPLC or UPLC.

-

Packaging Compatibility: Assess for any interaction between the formulation and the packaging.

-

Table 4: Stability Testing Parameters and Acceptance Criteria

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual Inspection | Homogeneous, no phase separation or precipitation |

| Color | Visual Inspection | No significant change from initial color |

| Odor | Olfactory Evaluation | No significant change from initial odor |

| pH | pH meter | Within ± 0.5 units of the initial value |

| Viscosity | Viscometer/Rheometer | Within ± 10% of the initial value |

| Microbiological Purity | USP <61> and <62> | Meets specified limits for topical products |

| Boeravinone Content | HPLC/UPLC | 90-110% of the initial concentration |

Analytical Method for Boeravinone Quantification

A validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is recommended for the quantification of boeravinones to ensure the potency of the formulation throughout its shelf life.[5][6][7][8]

Protocol 4: HPLC Analysis of Boeravinones

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[5]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic or orthophosphoric acid.[5][6]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection Wavelength: 276 nm.[6]

-

Sample Preparation:

-

Accurately weigh a portion of the formulation.

-

Extract the active ingredient with a suitable solvent (e.g., methanol).

-

Centrifuge or filter the sample to remove any undissolved excipients.

-

Inject the clear supernatant into the HPLC system.

-

-

Quantification: Calculate the concentration of boeravinones by comparing the peak area with that of a standard of known concentration.

In Vitro Efficacy Evaluation

To substantiate the skin-lightening claims of the formulated topical delivery systems, in vitro efficacy studies are essential.

Tyrosinase Inhibition Assay

This assay measures the ability of the formulation to inhibit the activity of tyrosinase, the key enzyme in melanin synthesis.

Protocol 5: Mushroom Tyrosinase Inhibition Assay

-

Sample Preparation: Prepare extracts of the cream, lotion, and serum formulations. A suitable positive control, such as kojic acid, should also be prepared.

-

Assay Procedure (in a 96-well plate):

-

Add 40 µL of the sample extract or control.

-

Add 80 µL of phosphate (B84403) buffer (pH 6.8).

-

Add 40 µL of mushroom tyrosinase solution.

-

Incubate at 25°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of L-DOPA solution.

-

Incubate at 37°C for 20 minutes.

-

-

Measurement: Measure the absorbance at 475 nm using a microplate reader.

-

Calculation: Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Melanin Content Assay in B16-F10 Melanoma Cells

This cell-based assay quantifies the effect of the formulation on melanin production in a melanoma cell line.

Protocol 6: Melanin Content Assay

-

Cell Culture: Culture B16-F10 mouse melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed the cells in a 6-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the formulation extracts for 72 hours. A vehicle control and a positive control (e.g., kojic acid) should be included. To stimulate melanin production, α-MSH can be added.

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them with 1N NaOH containing 10% DMSO.

-

Melanin Solubilization: Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

-

Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.

-

Normalization: Determine the protein concentration in a parallel set of wells to normalize the melanin content.

-

Calculation: Express the melanin content as a percentage of the vehicle-treated control.

Conclusion

The successful formulation of a stable and effective topical delivery system for this compound™ is achievable through a systematic approach that includes careful excipient selection, optimized manufacturing processes, and comprehensive stability and efficacy testing. The protocols and guidelines presented in this document provide a robust framework for researchers and formulators to develop high-quality skincare products that leverage the skin-lightening properties of this compound™.

References

- 1. Boerhavia Diffusa Root Extract - Cosmetic Analysis [cosmeticanalysis.com]

- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 3. makingcosmetics.com [makingcosmetics.com]

- 4. paulaschoice.it [paulaschoice.it]

- 5. jneonatalsurg.com [jneonatalsurg.com]

- 6. RP-HPLC method for the simultaneous quantitation of boeravinone E and boeravinone B in Boerhaavia diffusa extract and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of boeravinones in the roots of Boerhaavia Diffusa by UPLC/PDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying Melanocyte-Keratinocyte Interactions using Cell Culture Models

Audience: Researchers, scientists, and drug development professionals.

Introduction